
Ethyl 2-bromopropionate
Overview
Description
Ethyl 2-bromopropionate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to slightly yellow liquid with a strong, pungent odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopropionate can be synthesized through the esterification of 2-bromopropionic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is produced by first preparing 2-bromopropionyl chloride through the acylation of propionic acid with thionyl chloride and bromine in the presence of red phosphorus. The resulting 2-bromopropionyl chloride is then reacted with anhydrous ethanol to yield this compound. This method is advantageous due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromopropionate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound is highly reactive and can be replaced by various nucleophiles such as amines, thiols, and phosphines.
Reduction: The compound can be reduced to ethyl 2-propionate using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to 2-bromopropionic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and triphenylphosphine are commonly used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is typically used.
Oxidation: Potassium permanganate in an aqueous medium is a common oxidizing agent.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and phosphonium salts.
Reduction: The major product is ethyl 2-propionate.
Oxidation: The major product is 2-bromopropionic acid.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Intermediate in Pharmaceuticals: Ethyl 2-bromopropionate is widely used as an intermediate in the synthesis of various pharmaceuticals. It can be transformed into other functionalized compounds that serve as active pharmaceutical ingredients (APIs) or precursors in drug development .
- Synthesis of Agrochemicals: The compound plays a critical role in developing agrochemicals, including herbicides and insecticides, contributing to agricultural productivity .
- Polymer Chemistry:
- Biochemical Research:
- Industrial Applications:
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent. The compound served as a key intermediate, allowing for the introduction of various functional groups necessary for biological activity. The final product exhibited promising results in preclinical trials, highlighting the compound's significance in drug discovery .
Case Study 2: Polymerization Techniques
Research published on low ppm CuBr-triggered ATRP showcased this compound's role as an effective initiator under mild conditions. The study revealed that varying solvent volumes affected the reaction kinetics, emphasizing the compound's utility in developing tailored polymeric materials for applications ranging from coatings to biomedical devices .
Mechanism of Action
The mechanism of action of ethyl 2-bromopropionate involves the reactivity of the bromine atom. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to participate in various substitution reactions, forming new carbon-nucleophile bonds. The compound’s reactivity is primarily due to the presence of the bromine atom, which can be easily displaced by nucleophiles .
Comparison with Similar Compounds
Ethyl 2-bromopropionate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but has a methyl group instead of an ethyl group. It is used in similar applications but may have different reactivity and physical properties.
Ethyl 3-bromopropionate: Has the bromine atom on the third carbon instead of the second. This positional difference can lead to variations in reactivity and applications.
Ethyl 2-chloropropionate: Contains a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it undergoes.
This compound is unique due to its specific reactivity profile, making it a valuable intermediate in various chemical syntheses.
Biological Activity
Ethyl 2-bromopropionate (CAS No. 535-11-5) is an organic compound that exhibits various biological activities, making it a subject of interest in pharmaceutical and agrochemical research. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 181.03 g/mol
- Boiling Point : 158°C to 160°C
- Density : 1.391 g/cm³
- Solubility : Immiscible in water; soluble in alcohol and ether .
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against a range of pathogens, including bacteria and viruses. Specifically, it has been noted for its activity against influenza and HIV .
- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle dynamics, potentially impacting cancer cell proliferation .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
This compound's biological effects are mediated through several mechanisms:
- Inhibition of Key Enzymes : It acts as an inhibitor of various metabolic enzymes, influencing pathways such as the MAPK/ERK signaling pathway and PI3K/Akt/mTOR pathway .
- Interaction with Cellular Receptors : The compound has been reported to interact with G protein-coupled receptors (GPCRs), affecting cellular signaling processes related to inflammation and immune responses .
- Membrane Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, which may enhance its efficacy in targeting central nervous system disorders .
Toxicological Profile
While this compound exhibits promising biological activities, it is crucial to consider its toxicological profile:
- Skin and Eye Irritation : It is classified as corrosive to skin and eyes, necessitating careful handling .
- Respiratory Sensitization : Exposure can lead to respiratory distress symptoms such as cough and shortness of breath .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents.
Cancer Cell Line Research
In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase enzymes. This finding highlights its potential role in cancer therapeutics.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 181.03 g/mol |
Boiling Point | 158°C - 160°C |
Density | 1.391 g/cm³ |
Solubility | Alcohol and ether soluble |
BBB Permeability | Yes |
Skin Permeation Log Kp | -6.22 cm/s |
Toxicity | Corrosive to skin/eyes |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ethyl 2-bromopropionate, and how are they experimentally determined?
this compound (CHBrO) is a colorless liquid with a boiling point of 156–160°C, density of 1.39 g/cm³ at 20°C, and flash point of 52°C. Purity (≥98% by GC) is determined via gas chromatography (GC) with a flame ionization detector, while density is measured using a calibrated densitometer. Infrared (IR) spectroscopy confirms structural features like the ester carbonyl group (C=O stretch at ~1740 cm⁻¹) and bromine substitution .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is classified as a Flammable Liquid (Category 3) and Skin Corrosion/Irritant (Category 1B). Researchers must use flame-resistant storage (2–30°C), avoid inhalation, and wear nitrile gloves and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .
Q. How is this compound synthesized, and what purification methods are recommended?
A common synthesis involves esterification of 2-bromopropionic acid with ethanol under acidic catalysis (e.g., HSO). Post-reaction, the crude product is washed with sodium bicarbonate to remove residual acid, dried over anhydrous MgSO, and purified via fractional distillation under reduced pressure (b.p. 156–160°C). GC and H NMR (δ 1.30 ppm for -OCHCH, δ 4.37 ppm for -CHBr-) confirm purity and structure .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1168 cm⁻¹ (O=C–OEt) .
- H NMR : Signals at δ 1.30 (t, -OCHCH), 1.82 (d, -CH), 4.23 (q, -OCH), and 4.37 (q, -CHBr-) .
- C NMR : Resonances at δ 170.0 (C=O), 61.7 (-OCHCH), and 40.0 (-CHBr-) .
Advanced Research Questions
Q. How does this compound function as an initiator in atom transfer radical polymerization (ATRP)?
In ATRP, this compound acts as a halogenated initiator, transferring bromine to a transition metal catalyst (e.g., CuCl/ligand complexes). This generates propagating radicals for controlled polymerization of monomers like methyl methacrylate (MMA). Kinetic studies show its efficiency compared to ethyl 2-bromoisobutyrate (EBiB), with optimal control achieved using CuCl and bipyridine ligands at 60–90°C .
Q. What challenges arise in stereochemical control during synthetic reactions involving this compound?
Reactions like nucleophilic substitutions can yield undesired diastereomers. For example, in the synthesis of (R,S)-mTDDGA, this compound reacts with ethyl L-(-)-lactate to produce a 1:1.2 (S,S:R,S) diastereomeric ratio. Epimerization using LiOEt in ethanol shifts the equilibrium toward the thermodynamically favored (R,S)-isomer (2:1 ratio after 5 hours). Monitoring via H NMR and optimizing reaction time/temperature are critical for stereochemical control .
Q. How can the end-group fidelity of polymers synthesized via this compound-initiated ATRP be validated?
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and H NMR end-group analysis confirm retention of the initiator fragment (e.g., ethyl ester signals at δ 1.30 ppm). IR spectroscopy of polystyrene synthesized in supercritical CO shows initiator-derived ester groups (1731 cm⁻¹), confirming controlled propagation .
Q. What strategies mitigate side reactions (e.g., termination) in this compound-mediated ATRP?
Termination is minimized by:
- Using reducing agents (e.g., ascorbic acid) in activator regenerated by electron transfer (ARGET) ATRP to maintain low Cu concentrations.
- Optimizing ligand-to-metal ratios (e.g., 2:1 bipyridine:CuCl) to enhance catalyst stability.
- Conducting polymerizations under inert atmospheres to prevent radical quenching by oxygen .
Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. For example, in the synthesis of ethyl 2-azidopropionate from NaN, DMF accelerates the S2 displacement of bromine, achieving >95% conversion in 12 hours at 50°C. Solvent-free conditions are less effective due to poor miscibility of NaN with the ester .
Q. What analytical methods resolve discrepancies in reported kinetic data for this compound-initiated polymerizations?
Conflicting rate constants (e.g., ) arise from differences in catalyst systems or monomer concentrations. Researchers should:
Properties
IUPAC Name |
ethyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromopropionate | |
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CAS No. |
535-11-5, 41978-69-2 | |
Record name | Ethyl 2-bromopropionate | |
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Record name | Ethyl alpha-bromopropionate | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Ethyl (±)-2-bromopropionate | |
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Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Retrosynthesis Analysis
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